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Clinical Efficacy Outcomes in Comparative Studies

The table below summarizes the clinical efficacy of cefditoren pivoxil versus other antibiotics across various

infections, as reported in the search results.

Infection Type Comparator Antibiotic
Study Design &
Duration

Clinical
Outcome
(Cefditoren vs.
Comparator)

Reference

Acute Exacerbation
of Chronic
Bronchitis (AECB)

Clarithromycin (500 mg

BID)

Randomized,

double-blind, 10
days

88-89% clinical

cure rate
(similar to

comparator) [1]

Acute Exacerbation
of Chronic
Bronchitis (AECB)

Cefuroxime axetil (250

mg BID)

Randomized,

double-blind, 10
days

79.9% vs 82.7%
clinical success
rate (similar to

comparator) [2]
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Infection Type Comparator Antibiotic
Study Design &
Duration

Clinical
Outcome
(Cefditoren vs.
Comparator)

Reference

Community-
Acquired
Pneumonia (CAP)

Amoxicillin/Clavulanate Multicenter,

randomized,
investigator-

blinded

Comparable

clinical efficacy
reported [3]

Pharyngotonsillitis Phenoxymethylpenicillin

(Penicillin V)

Randomized, 10

days

94% clinical

cure rate
(similar to

comparator) [1]

Pharyngotonsillitis
(Pediatric)

Amoxicillin (10-day

course)

Randomized, 5-

day vs 10-day
course

5-day
cefditoren
course

comparable to
10-day
amoxicillin [2]

Acute
Rhinosinusitis
(Pediatric)

Amoxicillin/Clavulanate Randomized,

investigator-
blinded, 14 days

Similar

response,
relapse, and

recurrence
rates [2]

Acute
Rhinosinusitis
(Pediatric)

High-dose vs. Low-dose
Cefditoren

Randomized,
investigator-

blinded, parallel,
14 days

95.5% (low-
dose) vs 95.4%
(high-dose)
response rate

[4]

Uncomplicated Skin
& Skin Structure
Infections

Cefadroxil (500 mg BID) Randomized,

double-blind, 10
days

89% clinical

cure rate
(similar to

comparator) [1]
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Infection Type Comparator Antibiotic
Study Design &
Duration

Clinical
Outcome
(Cefditoren vs.
Comparator)

Reference

Uncomplicated Skin
& Skin Structure
Infections

Cefuroxime axetil (250

mg BID)

Randomized,

double-blind, 10
days

89% clinical

cure rate
(similar to

comparator) [1]

Acute
Uncomplicated
Cystitis

Ciprofloxacin Phase 3,

randomized
(NCT00598403)

Comparative

efficacy
assessed; study

completed [5]

In Vitro Activity Against Common Pathogens

Cefditoren pivoxil is a third-generation oral cephalosporin with a broad spectrum of activity against Gram-

positive and Gram-negative bacteria, particularly common community-acquired respiratory pathogens [1]. Its

in vitro activity is crucial for understanding its clinical application, especially in areas with high

antimicrobial resistance.

Pathogen
Cefditoren MIC₉₀ /
Activity

Notes & Comparative Advantage

Streptococcus pneumoniae
(Penicillin-Susceptible)

0.03 - 0.06 µg/mL
[6]

High intrinsic activity.

S. pneumoniae (Penicillin-

Intermediate)

0.25 - 0.5 µg/mL [6] More potent than amoxicillin, cefuroxime,

cefpodoxime, and macrolides.

S. pneumoniae (Penicillin-

Resistant)

0.5 - 1 µg/mL [6] MICs one-dilution lower than cefotaxime and

similar to ceftriaxone.

Streptococcus pyogenes ≤ 0.06 µg/mL [6] Highly active; no penicillin resistance

reported in this species.
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Pathogen
Cefditoren MIC₉₀ /
Activity

Notes & Comparative Advantage

Haemophilus influenzae (β-

lactamase positive & negative)

≤ 0.06 µg/mL [1] [6] Highly active, including against β-lactamase

producing strains.

Haemophilus influenzae
(BLNAR/BLPACR strains)

Maintains high
activity [6]

Superior to amoxicillin/clavulanate and

cefuroxime against isolates with ftsI
mutations.

Moraxella catarrhalis (β-
lactamase positive & negative)

Potent
antibacterial
effects [1]

Active against both β-lactamase positive and
negative strains.

Staphylococcus aureus
(Methicillin-Susceptible)

Excellent in vitro
activity [1]

Inactive against methicillin-resistant S.
aureus (MRSA).

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

The PK/PD profile of an antibiotic determines its ability to achieve concentrations at the site of infection that

are sufficient to eradicate the pathogen.

Key PK Parameters (400 mg dose with a high-fat meal):

Cₘₐₓ (Maximum Concentration): 3.7 ± 0.7 μg/mL [6]
Tₘₐₓ (Time to Cₘₐₓ): 2 hours [6]

AUC (Area Under the Curve): 12.5 ± 1.6 μg × h/mL [6]
Half-life (t₁/₂): 1.54 ± 0.20 hours [6]

Protein Binding: ~88% [6]
Bioavailability: Increases by 50-70% when administered with a high-fat meal [6].

PK/PD Driver and Target Attainment:

The key PK/PD index predicting efficacy for β-lactams like cefditoren is the percentage of the
dosing interval that free drug concentrations exceed the pathogen's MIC (% fT > MIC) [4]
[6].

A % fT > MIC of 40% is considered predictive for clinical cure in humans [6].
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Monte Carlo simulation estimates for a 400 mg dose indicate a high probability (>96%) of

achieving the PK/PD target against isolates with MICs ≤ 0.12 μg/mL [6]. This profile supports its
use against many resistant phenotypes.

The following diagram illustrates the relationship between cefditoren's PK/PD properties and its bactericidal

effect.

Pharmacokinetics (PK)
What the body does to the drug
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Click to download full resolution via product page

Detailed Experimental Protocols from Cited Studies

To aid in the critical appraisal of the data and methodology, here are the key experimental details from the

primary studies cited.

1. Pediatric Acute Rhinosinusitis Trial [4]

Objective: To compare the efficacy and safety of low-dose (8-12 mg/kg/day) vs. high-dose (16-20
mg/kg/day) cefditoren pivoxil.

Design: Randomized, investigator-blinded, parallel-group study.
Participants: 140 children (aged 1-15 years) with a clinical diagnosis of uncomplicated acute

rhinosinusitis.
Intervention: Oral cefditoren pivoxil, twice daily for 14 days.

Primary Outcome: Clinical response rate at day 14, assessed via a quantitative symptom score (S5
score).
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Blinding: Investigators were blinded to treatment assignment; medication was dispensed by a non-

assessor research assistant.

2. Pharyngotonsillitis Trial (5-day vs. 10-day regimen) [2]

Objective: To compare a 5-day course of cefditoren pivoxil with a 10-day course of amoxicillin.

Design: Randomized clinical trial.
Participants: Pediatric patients with Group A streptococcal pharyngotonsillitis.

Intervention: Cefditoren pivoxil for 5 days versus amoxicillin for 10 days.
Primary Outcome: Clinical cure rates.

3. In Vitro Susceptibility and PK/PD Analysis [6]

MIC Determination: Minimum Inhibitory Concentration (MIC) values were determined using
standardized methods (e.g., broth microdilution) against surveillance isolates.

Pharmacokinetic Data: Derived from a Phase I study in healthy volunteers receiving a single 400
mg dose with a high-fat meal.

Monte Carlo Simulation: A mathematical model was used to simulate thousands of virtual patients
to predict the probability of achieving the PK/PD target (% fT > MIC) for bacteria with different MICs.

The workflow for the clinical trials is summarized in the diagram below.
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Conclusion for Research and Development

The compiled data indicates that cefditoren pivoxil is a clinically effective oral cephalosporin with a well-

defined role in treating community-acquired respiratory and skin infections. Its key advantages from a

drug development perspective include:

Consistent Clinical Performance: It demonstrates clinical outcomes equivalent to other standard
antibiotics across multiple indications [1] [2].

Favorable In Vitro Profile: It possesses potent activity against key pathogens, including those with
emerging resistance phenotypes such as penicillin-resistant S. pneumoniae and BLNAR H.
influenzae [6].
Optimized PK/PD: Its pharmacokinetic profile, when dosed at 400 mg with food, provides high target

attainment against pathogens with MICs up to 0.5 µg/mL, covering most common and many resistant
community isolates [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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